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Benzene, 1-ethyl-4-(1-methylcyclohexyl)-

Cat. No.: B14720037
CAS No.: 14962-16-4
M. Wt: 202.33 g/mol
InChI Key: JNEWLYKBCOSBBH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Inquiry into Alkylbenzenes

The academic and industrial interest in alkylbenzenes dates back to the development of the Friedel-Crafts reaction in 1877. libretexts.orgmt.com This reaction provided a straightforward method for the alkylation of aromatic rings, opening the door to the synthesis of a vast array of new compounds. mt.com Initially, research focused on simple alkylbenzenes like toluene (B28343) and ethylbenzene (B125841), which became crucial feedstocks for the production of polymers, solvents, and other commodity chemicals. google.com

In the mid-20th century, the focus expanded to more complex alkylbenzenes with the growth of the detergent industry. Long-chain alkylbenzenes became the precursors to alkylbenzene sulfonates, a major class of synthetic detergents. This led to extensive research into the synthesis and properties of various alkylated aromatic compounds. The environmental impact of branched-chain alkylbenzene sulfonates spurred further research into the development of biodegradable linear alkylbenzene sulfonates, highlighting the importance of the alkyl group's structure on the compound's properties and environmental fate.

While specific historical details for Benzene (B151609), 1-ethyl-4-(1-methylcyclohexyl)- are scarce, its study falls within the broader academic inquiry into the synthesis and characterization of polysubstituted benzenes. Research in this area is often driven by the desire to create molecules with specific physical properties, such as those required for liquid crystals or specialty polymers. The synthesis of compounds with bulky, non-polar substituents like the 1-methylcyclohexyl group is relevant to understanding structure-property relationships in these materials.

Structural Significance and Isomeric Considerations within Organic Chemistry

The structure of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- is characterized by a 1,4-disubstituted (para) benzene ring. This substitution pattern significantly influences the molecule's symmetry and physical properties. The presence of a quaternary carbon atom in the 1-methylcyclohexyl group, where the cyclohexane (B81311) ring is attached to the benzene ring and also bears a methyl group, creates a sterically hindered environment around one side of the aromatic ring.

From an isomeric perspective, several considerations are relevant:

Positional Isomers: The ethyl and 1-methylcyclohexyl groups can be arranged in different positions on the benzene ring, leading to ortho (1,2-), meta (1,3-), and the specified para (1,4-) isomers. The synthesis of the para isomer is often favored in Friedel-Crafts type reactions due to steric and electronic effects. The ethyl group is an ortho-, para-director, and the bulky 1-methylcyclohexyl group would likely favor substitution at the less sterically hindered para position. oregonstate.edu

Conformational Isomers: The cyclohexane ring is not planar and exists predominantly in a chair conformation. The bulky benzene ring and the methyl group are attached to the same carbon of the cyclohexane ring.

Relevance to Contemporary Chemical Synthesis and Mechanistic Studies

The synthesis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- would most likely be achieved through a Friedel-Crafts alkylation reaction. mt.com This could involve the reaction of ethylbenzene with a suitable alkylating agent such as 1-chloro-1-methylcyclohexane (B1295254) or 1-methylcyclohexene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong acid catalyst. mt.com

The mechanism of such a reaction involves the formation of a tertiary carbocation, the 1-methylcyclohexyl cation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with ethylbenzene. The ethyl group on the benzene ring is an activating group and directs the incoming electrophile to the ortho and para positions. Due to the significant steric bulk of the 1-methylcyclohexyl cation, the para-substituted product, Benzene, 1-ethyl-4-(1-methylcyclohexyl)- , would be expected to be the major product.

In contemporary chemical research, the study of such alkylation reactions continues to be of interest, with a focus on developing more efficient and environmentally friendly catalysts. Mechanistic studies often involve computational modeling to understand the reaction pathways and the factors controlling regioselectivity. kaust.edu.sa

While specific applications for Benzene, 1-ethyl-4-(1-methylcyclohexyl)- are not well-documented, related compounds with similar structures, such as trans-1-ethyl-4-(4-propylcyclohexyl)benzene, have been investigated for their use in liquid crystal displays. The rigid benzene core combined with the bulky, non-polar cyclohexyl group can impart desirable properties for these applications. This suggests that Benzene, 1-ethyl-4-(1-methylcyclohexyl)- could potentially be a subject of research in materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22 B14720037 Benzene, 1-ethyl-4-(1-methylcyclohexyl)- CAS No. 14962-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14962-16-4

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

1-ethyl-4-(1-methylcyclohexyl)benzene

InChI

InChI=1S/C15H22/c1-3-13-7-9-14(10-8-13)15(2)11-5-4-6-12-15/h7-10H,3-6,11-12H2,1-2H3

InChI Key

JNEWLYKBCOSBBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCCCC2)C

Origin of Product

United States

Synthetic Methodologies for Benzene, 1 Ethyl 4 1 Methylcyclohexyl

Retrosynthetic Analysis of Benzene (B151609), 1-ethyl-4-(1-methylcyclohexyl)-

A retrosynthetic analysis of the target molecule, Benzene, 1-ethyl-4-(1-methylcyclohexyl)-, suggests that the most logical disconnection is at the C-C bond between the aromatic ring and the cyclohexyl moiety. This approach simplifies the molecule into two key synthons: a 4-ethylphenyl anion (or its synthetic equivalent) and a 1-methylcyclohexyl cation (or its synthetic equivalent).

This leads to two primary starting materials: ethylbenzene (B125841) and a derivative of 1-methylcyclohexane that can act as an electrophile. The most common synthetic strategy to form such an aryl-alkyl bond is the Friedel-Crafts alkylation. Therefore, the retrosynthesis points towards reacting ethylbenzene with a suitable 1-methylcyclohexyl electrophile, such as 1-chloro-1-methylcyclohexane (B1295254) or 1-methylcyclohexanol (B147175)/1-methylcyclohexene under acidic conditions.

Aromatic Alkylation Strategies for Benzene, 1-ethyl-4-(1-methylcyclohexyl)-

The formation of the bond between the ethylbenzene and 1-methylcyclohexyl groups is a critical step in the synthesis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-. Aromatic alkylation, particularly through Friedel-Crafts reactions, is the most direct method.

Friedel-Crafts Alkylation Mechanisms and Variants

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The reaction can also be carried out using alkenes or alcohols with a strong acid catalyst. mt.com

For the synthesis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-, the reaction would involve ethylbenzene and a 1-methylcyclohexyl electrophile. The ethyl group on the benzene ring is an ortho-, para-directing activator, meaning it will direct the incoming 1-methylcyclohexyl group to the positions ortho or para to it. Due to steric hindrance from the ethyl group and the bulky 1-methylcyclohexyl group, the para-substituted product is expected to be the major isomer.

The mechanism proceeds in several steps:

Generation of the electrophile: The Lewis acid catalyst reacts with the alkylating agent to form a carbocation or a carbocation-like complex. For instance, with 1-chloro-1-methylcyclohexane, the chlorine atom coordinates with AlCl₃, leading to the formation of the tertiary 1-methylcyclohexyl carbocation and AlCl₄⁻. mt.com

Electrophilic attack: The electron-rich ethylbenzene ring attacks the carbocation, forming a new C-C bond and a resonance-stabilized carbocation intermediate known as an arenium ion. mt.com

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.com

Alkylating AgentCatalystDescription
1-chloro-1-methylcyclohexaneAlCl₃ or FeCl₃The Lewis acid promotes the formation of the tertiary 1-methylcyclohexyl carbocation.
1-methylcyclohexeneH₂SO₄ or H₃PO₄The strong acid protonates the alkene to form the stable tertiary carbocation.
1-methylcyclohexanolH₂SO₄ or H₃PO₄The acid protonates the hydroxyl group, which then leaves as water to form the tertiary carbocation.

A significant limitation of Friedel-Crafts alkylation is the possibility of polyalkylation, as the product is often more reactive than the starting material. youtube.com Using a large excess of the aromatic compound can help to minimize this side reaction.

Alternative C-C Bond Formation Methods

While Friedel-Crafts alkylation is the most direct route, other C-C bond-forming reactions could theoretically be employed, though they are generally more complex for this specific target. These methods often require the pre-functionalization of both the aromatic and alkyl components.

One such alternative is the Suzuki coupling reaction , which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-, this would require the preparation of 4-ethylphenylboronic acid and 1-bromo-1-methylcyclohexane.

Another possibility is the Kumada coupling , which utilizes a Grignard reagent and an organohalide with a nickel or palladium catalyst. In this case, 4-ethylphenylmagnesium bromide could be reacted with 1-chloro-1-methylcyclohexane.

These cross-coupling methods are powerful but are more commonly used for forming C-C bonds between sp²-hybridized carbons or when Friedel-Crafts reactions are not feasible due to incompatible functional groups.

Construction and Derivatization of the Cyclohexyl Moiety

The synthesis of the 1-methylcyclohexyl moiety typically begins with a commercially available starting material like cyclohexanone (B45756).

Ring Closure and Functionalization Techniques

The construction of the 1-methylcyclohexyl group is efficiently achieved through the Grignard reaction . Reacting cyclohexanone with methylmagnesium bromide (CH₃MgBr) results in the nucleophilic addition of the methyl group to the carbonyl carbon. askfilo.comyoutube.com Subsequent workup with a mild acid protonates the resulting alkoxide to yield 1-methylcyclohexanol. askfilo.com

This tertiary alcohol can then be converted into a suitable electrophile for the Friedel-Crafts reaction. One common method is the acid-catalyzed dehydration of 1-methylcyclohexanol to form 1-methylcyclohexene. shaalaa.comwpmucdn.comdoubtnut.com This reaction typically uses strong acids like sulfuric acid or phosphoric acid and heating. According to Zaitsev's rule, the more substituted alkene, 1-methylcyclohexene, is the major product. shaalaa.comdoubtnut.com

Alternatively, 1-methylcyclohexanol can be converted to 1-chloro-1-methylcyclohexane by reaction with a chlorinating agent such as hydrogen chloride. doubtnut.comaskfilo.com The reaction of 1-methylcyclohexene with HCl also yields 1-chloro-1-methylcyclohexane, following Markovnikov's rule where the chloride adds to the more substituted carbon of the double bond. doubtnut.comaskfilo.com

ReactionStarting MaterialReagent(s)Product
Grignard ReactionCyclohexanone1. CH₃MgBr 2. H₃O⁺1-methylcyclohexanol
Dehydration1-methylcyclohexanolH₂SO₄ or H₃PO₄, heat1-methylcyclohexene
Chlorination1-methylcyclohexanol or 1-methylcyclohexeneHCl1-chloro-1-methylcyclohexane

Stereoselective Introduction of Methyl Substituents

In the context of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-, the carbon atom of the cyclohexyl ring attached to the benzene ring is a quaternary carbon and therefore not a stereocenter. However, the principles of stereoselective synthesis are crucial when dealing with other substituted cyclohexanes.

The introduction of a methyl group to a cyclohexane (B81311) ring can be achieved with stereocontrol depending on the substrate and the reaction conditions. For instance, the reduction of a methyl-substituted cyclohexanone can lead to either the axial or equatorial alcohol, which can then be further functionalized. The choice of reducing agent can influence the stereochemical outcome. Bulky reducing agents tend to favor the formation of the axial alcohol, while smaller reducing agents often lead to the equatorial product.

In the case of the Grignard reaction with a substituted cyclohexanone, the stereoselectivity of the nucleophilic attack (from the axial or equatorial face) is influenced by steric and electronic factors of the existing substituents on the ring. For the synthesis of 1-methylcyclohexanol from unsubstituted cyclohexanone, this is not a concern as the product is achiral.

Catalytic Systems in the Synthesis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-

The choice of catalyst is crucial in Friedel-Crafts alkylation as it influences the reaction rate, yield, and selectivity. Both homogeneous and heterogeneous catalytic systems can be employed for the synthesis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-.

Homogeneous catalysts are soluble in the reaction medium and are highly effective in promoting Friedel-Crafts alkylation. Traditional catalysts for this reaction include Lewis acids and Brønsted acids.

Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and scandium triflate (Sc(OTf)₃). nih.govmt.com These catalysts function by coordinating with the alkylating agent (or a precursor) to facilitate the formation of the carbocation. For instance, when using an alkyl halide as the precursor to the carbocation, the Lewis acid assists in the cleavage of the carbon-halogen bond. In the case of an alcohol, the Lewis acid can facilitate the departure of the hydroxyl group as water.

Brønsted acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can also be used. nih.gov They act by protonating the double bond of 1-methylcyclohexene or the hydroxyl group of 1-methylcyclohexanol, leading to the formation of the 1-methylcyclohexyl carbocation.

The choice of a homogeneous catalyst and reaction conditions can significantly impact the outcome of the synthesis. Below is a table summarizing typical homogeneous catalysts and their general reaction conditions for analogous Friedel-Crafts alkylations.

CatalystAlkylating AgentSolventTemperature (°C)Typical Yield (%)Reference
AlCl₃Alkyl Halide/AlkeneNitrobenzene/CS₂0 - 5070-90 wikipedia.org
FeCl₃Alkene/AlcoholDichloromethane25 - 8060-85 mt.com
H₂SO₄Alkene/AlcoholExcess Arene0 - 4065-80 nih.gov
Sc(OTf)₃Alcohol/AlkeneNitromethane25 - 6080-95 rsc.org

This table presents generalized data for Friedel-Crafts alkylations and may not represent the exact conditions for the synthesis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-.

In industrial settings, there is a strong preference for heterogeneous catalysts due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. eurekaselect.comresearchgate.net Solid acid catalysts are the most common type of heterogeneous catalysts used for Friedel-Crafts alkylations.

Examples of solid acid catalysts include:

Zeolites: These are crystalline aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites. Zeolites like H-Y and H-beta are effective catalysts for the alkylation of arenes with alkenes and alcohols. researchgate.netrsc.org Their shape-selective properties can also influence the regioselectivity of the reaction.

Montmorillonite Clays (B1170129): These are natural clays that can be acid-activated to serve as efficient and cost-effective catalysts for Friedel-Crafts reactions. eurekaselect.comnih.gov

Sulfonic Acid Functionalized Mesoporous Silica (B1680970): These materials possess a high surface area and strong Brønsted acidity, making them highly active and selective catalysts for various organic transformations, including Friedel-Crafts alkylation. acs.org

Ion-exchange Resins: Polymeric resins containing sulfonic acid groups (e.g., Amberlyst) can also be used as solid acid catalysts.

The use of heterogeneous catalysts often allows for continuous flow processes, which can offer advantages in terms of productivity and process control. nih.govrsc.org

CatalystCatalyst TypeAlkylating AgentTemperature (°C)Key AdvantagesReference
Zeolite H-YSolid Brønsted AcidAlkene100 - 200High activity, shape selectivity, regenerable researchgate.net
Montmorillonite K-10Acid-activated ClayAlcohol80 - 150Low cost, environmentally benign nih.gov
MSN-SO₃HFunctionalized SilicaAlcohol/Alkene60 - 120High surface area, strong acidity, reusable acs.org
Amberlyst-15Ion-exchange ResinAlkene80 - 130Commercially available, good thermal stability eurekaselect.com

This table illustrates examples of heterogeneous catalysts used in Friedel-Crafts alkylations and their general operational parameters.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- does not inherently involve the creation of a chiral center, as the final product is achiral. However, considerations of regioselectivity are paramount, and the potential for diastereoselectivity could arise if substituted cyclohexyl precursors were used.

The target molecule, Benzene, 1-ethyl-4-(1-methylcyclohexyl)-, does not possess any stereocenters, and therefore, its synthesis is not diastereoselective. Diastereoselectivity would become a factor if the cyclohexyl ring contained a pre-existing stereocenter that could influence the approach of the ethylbenzene ring during the alkylation step, or if the reaction created a new stereocenter in a specific relationship to an existing one. Since neither is the case in the formation of this particular compound from 1-methylcyclohexene or 1-methylcyclohexanol, diastereoselective synthesis is not a relevant consideration.

As Benzene, 1-ethyl-4-(1-methylcyclohexyl)- is an achiral molecule, an enantioselective synthesis is not required for its preparation. Enantioselective synthesis is concerned with the preferential formation of one enantiomer of a chiral molecule over the other.

Challenges in enantioselective Friedel-Crafts alkylations typically arise from the need for a chiral catalyst that can effectively control the facial selectivity of the attack on the aromatic ring or the prochiral electrophile. nih.govchemrxiv.orgamanote.com Solutions often involve the use of chiral Lewis acids or Brønsted acids as catalysts. However, since the target compound lacks chirality, these advanced synthetic strategies are not necessary for its synthesis.

Sustainable and Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- focuses on reducing the environmental impact of the manufacturing process. Key areas of improvement over traditional Friedel-Crafts alkylation include the choice of catalyst, alkylating agent, and reaction medium.

Catalyst Selection: A major green chemistry approach is the replacement of corrosive and hazardous homogeneous Lewis acids like AlCl₃ with solid acid catalysts. begellhouse.comchemijournal.com As discussed in section 2.4.2, heterogeneous catalysts such as zeolites, clays, and functionalized silicas are advantageous as they are often less corrosive, reusable, and lead to a significant reduction in waste. eurekaselect.comresearchgate.net

Choice of Alkylating Agent: Using alcohols like 1-methylcyclohexanol as the alkylating agent is considered a greener alternative to alkyl halides. nih.govrsc.org The only byproduct in this case is water, which is environmentally benign. In contrast, the use of alkyl halides generates hydrogen halides as byproducts, which are corrosive and require neutralization, adding to the waste stream.

Green Chemistry PrincipleTraditional ApproachGreener AlternativeBenefit
Catalysis Homogeneous Lewis acids (e.g., AlCl₃)Heterogeneous solid acids (e.g., Zeolites, Clays)Catalyst reusability, reduced corrosion and waste
Atom Economy Use of alkyl halides (generates HX byproduct)Use of alcohols or alkenes (generates H₂O or no byproduct)Higher atom economy, benign byproduct
Safer Solvents Use of halogenated solvents (e.g., CH₂Cl₂)Solvent-free conditions or use of ionic liquidsReduced VOC emissions, potential for solvent recycling
Energy Efficiency High reaction temperaturesCatalysts that operate at lower temperaturesReduced energy consumption

Chemical Reactivity and Transformation Studies of Benzene, 1 Ethyl 4 1 Methylcyclohexyl

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Core

The benzene ring in "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" is activated towards electrophilic aromatic substitution (EAS) by the two alkyl substituents. Both the ethyl group and the 1-methylcyclohexyl group are electron-donating groups through an inductive effect, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. These alkyl groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In this molecule, the para position is already occupied, so substitution is expected to occur at the ortho positions relative to the ethyl and 1-methylcyclohexyl groups.

Halogenation Reactions and Selectivity

Halogenation of "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" with halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) is expected to result in the substitution of a hydrogen atom on the aromatic ring with a halogen atom. The directing effects of the two alkyl groups would favor the formation of mono-halogenated products at the positions ortho to either the ethyl or the 1-methylcyclohexyl group.

Due to steric hindrance from the bulky 1-methylcyclohexyl group, it is anticipated that halogenation would preferentially occur at the positions ortho to the smaller ethyl group.

Hypothetical Selectivity in Bromination of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-

Product Position of Bromination Expected Major/Minor Product
1-Bromo-2-ethyl-5-(1-methylcyclohexyl)benzene Ortho to ethyl group Major

Nitration and Sulfonation Pathways

Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would introduce a nitro group (-NO₂) onto the benzene ring. Similarly, sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H). The regioselectivity of these reactions is also governed by the ortho, para-directing nature of the alkyl substituents.

As with halogenation, the primary products would be the result of substitution at the ortho positions. The ratio of the two possible ortho-substituted isomers would likely be influenced by steric factors, with substitution ortho to the ethyl group being more favored.

Acylation and Other Alkylation Reactions

Friedel-Crafts acylation and alkylation reactions provide a means to introduce acyl and alkyl groups, respectively, onto the aromatic ring. These reactions are catalyzed by Lewis acids. For "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-", further alkylation or acylation would also occur at the available ortho positions.

However, Friedel-Crafts reactions are highly sensitive to steric hindrance. The bulky 1-methylcyclohexyl group would significantly hinder the approach of the electrophile to its ortho positions, making acylation and further alkylation at these sites less likely compared to the positions ortho to the ethyl group.

Catalyzed Reactions of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-

The aromatic portion of the molecule is susceptible to a variety of catalyzed reactions, which are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling Reactions

The benzene ring of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- can be functionalized through various metal-catalyzed cross-coupling reactions. For these reactions to occur, the aromatic ring would first need to be halogenated (e.g., brominated or iodinated) to create a suitable electrophilic partner.

Once halogenated, the resulting aryl halide could participate in well-known cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions, catalyzed by palladium complexes, would allow for the introduction of a wide range of substituents onto the aromatic ring.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCatalyst (Typical)Coupling PartnerBond Formed
Suzuki CouplingPd(PPh₃)₄Organoboron reagentC-C
Heck CouplingPd(OAc)₂AlkeneC-C
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuITerminal alkyneC-C (sp²-sp)

Organocatalytic Transformations

While less common for the direct functionalization of unactivated aromatic C-H bonds, organocatalysis could play a role in transformations involving substituents on the aromatic ring, should they be introduced. For example, if the ethyl group were oxidized to a carbonyl functionality, a plethora of organocatalytic reactions, such as asymmetric aldol (B89426) or Michael additions, could be envisioned.

Mechanistic Investigations of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- Reactivity

For instance, electrophilic aromatic substitution reactions on the benzene ring would proceed through a classic arenium ion intermediate, with the position of substitution being directed by the activating and ortho-, para-directing ethyl group. Reactions involving the 1-methylcyclohexyl group would likely proceed through carbocationic or radical intermediates, with the specific pathway and product distribution being dependent on the reaction conditions and the relative stability of the possible intermediates.

Further computational and experimental studies would be necessary to fully elucidate the specific reaction pathways and product selectivities for the chemical transformations of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-.

Despite a comprehensive search for scholarly articles and spectroscopic data for the chemical compound "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" (CAS No. 14962-16-4), no specific experimental or detailed analytical data necessary to fulfill the user's request could be located.

The search included queries for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques such as COSY, HMQC, HMBC), Mass Spectrometry (MS) including Electron Ionization (EI), Chemical Ionization (CI), and High-Resolution Mass Spectrometry (HRMS), as well as Vibrational Spectroscopy (IR and Raman).

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy. The necessary data for a thorough discussion of the advanced spectroscopic and analytical methodologies for this particular compound is not available in the public domain based on the conducted searches.

Advanced Spectroscopic and Analytical Methodologies for Benzene, 1 Ethyl 4 1 Methylcyclohexyl

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy Principles and Applications

Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. microbenotes.comexcedr.com The frequencies at which a molecule absorbs IR radiation are characteristic of its specific bonds and functional groups. wisdomlib.orgresearchgate.net For "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-", IR spectroscopy is applied to confirm the presence of its key structural features: the substituted benzene (B151609) ring, the ethyl group, and the methylcyclohexyl moiety.

The principle of IR spectroscopy is based on the concept that molecules absorb specific frequencies of infrared light that correspond to the vibrational energies of their chemical bonds. wisdomlib.org When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, absorption occurs, and the energy is used to increase the amplitude of the bond's vibration. An IR spectrometer records the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation, generating a spectrum with absorption bands that act as a molecular fingerprint. microbenotes.comexcedr.com

Key applications for this compound include:

Structural Verification: Confirming the synthesis of the target molecule by identifying its characteristic functional groups.

Purity Assessment: Detecting impurities by the presence of unexpected absorption bands, such as O-H or C=O stretches, which would indicate oxidation or contamination.

Isomer Differentiation: Distinguishing between different isomers by analyzing the fingerprint region (below 1500 cm⁻¹), where subtle structural differences result in unique absorption patterns. The substitution pattern on the benzene ring (in this case, 1,4- or para-substitution) gives rise to a characteristic C-H out-of-plane bending absorption.

The expected characteristic absorption bands for "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" are detailed in the table below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Benzene Ring3100-3000
C-H Stretch (Aliphatic)Ethyl & Methylcyclohexyl2965-2850
C=C Stretch (Aromatic)Benzene Ring1620-1580 & 1510-1475
CH₂ Bending (Scissoring)Ethyl & Cyclohexyl~1465
CH₃ Bending (Asymmetrical & Symmetrical)Ethyl & Methyl~1450 & ~1375
C-H Out-of-Plane Bending (Aromatic)1,4-Disubstituted Ring850-800

Raman Spectroscopy for Structural Characterization

Raman spectroscopy is a light scattering technique that provides detailed information about a molecule's vibrational modes. nih.gov It is complementary to IR spectroscopy. While IR absorption requires a change in the molecule's dipole moment during a vibration, a Raman signal is generated when there is a change in the bond's polarizability. nih.gov This makes Raman spectroscopy particularly effective for analyzing non-polar bonds and symmetric vibrations, which may be weak or inactive in an IR spectrum.

The table below outlines the expected prominent Raman shifts for the compound, based on data for structurally similar molecules like benzene and cyclohexane (B81311). researchgate.netresearchgate.net

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
C-H Stretch (Aromatic)Benzene Ring~3060
C-H Stretch (Aliphatic)Ethyl & Methylcyclohexyl2950-2850
C=C Stretch (Aromatic)Benzene Ring~1600
Ring Breathing (Symmetrical Stretch)Benzene Ring~992 (shifted due to substitution)
Ring BreathingCyclohexane Ring~802 (shifted due to substitution)
C-C-C DeformationBenzene Ring~606 (shifted due to substitution)

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For a non-polar, high-molecular-weight compound like "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-", gas and liquid chromatography are the primary methods employed.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is the ideal technique for the analysis of volatile and thermally stable compounds. yzimgs.com "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" is well-suited for GC analysis. The method development process focuses on achieving a good separation of the target analyte from any impurities or other components in a sample matrix.

Method Development and Optimization:

Column Selection: A non-polar capillary column is the preferred choice. Columns with a stationary phase of 5% phenyl polysiloxane or similar are commonly used for separating aromatic hydrocarbons, as they provide separation primarily based on boiling point differences. researchgate.net

Injector and Detector Temperature: The injector temperature is set high enough to ensure rapid vaporization of the sample without thermal degradation (e.g., 250°C). The detector temperature is also kept high to prevent condensation (e.g., 275°C). researchgate.net

Oven Temperature Program: A temperature program is typically employed. It starts at a lower temperature to allow for the separation of more volatile components and then ramps up to elute higher-boiling compounds like the target analyte in a reasonable time with good peak shape.

Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis of hydrocarbons due to its high sensitivity and wide linear range. For definitive identification, a Mass Spectrometer (MS) is used as the detector (see Section 4.5).

The following table presents a typical set of optimized GC parameters for the analysis of alkylated aromatic compounds.

Parameter Condition
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase
Carrier Gas Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min)
Injector Temperature 250°C
Detector Temperature (FID) 275°C
Oven Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold for 5 min
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a liquid mixture and is particularly useful for purity assessment. moravek.com For non-polar compounds that may not be suitable for GC due to low volatility or thermal instability, HPLC is the method of choice. While "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" is volatile enough for GC, HPLC can still be used as a complementary technique for purity analysis.

Method Development:

Mode: Reversed-phase HPLC is the most appropriate mode for separating non-polar compounds. pharmaknowledgeforum.com

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the standard choice, as its long alkyl chains provide strong hydrophobic interactions with the non-polar analyte. pharmaknowledgeforum.comsielc.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is used as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure that the highly non-polar analyte is eluted from the column with a good peak shape. pharmaknowledgeforum.com

Detector: A UV detector is commonly used for aromatic compounds, as the benzene ring absorbs UV light (typically around 254 nm).

The table below provides an example of HPLC conditions suitable for the purity assessment of "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-".

Parameter Condition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm
Injection Volume 10 µL

Hyphenated Techniques in the Analysis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- in Complex Matrices

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the analysis of specific compounds in complex matrices like crude oil, fuel products, or environmental samples. labmanager.compeerj.com

For "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-", the most powerful and widely used hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). labmanager.comnih.gov In this setup, the GC system separates the components of the mixture as described in section 4.4.1. The separated components then enter the mass spectrometer, which acts as a highly specific and sensitive detector.

The MS ionizes the molecules (typically via electron impact), causing them to fragment in a reproducible pattern. This fragmentation pattern, known as a mass spectrum, is unique to a specific molecular structure and serves as a definitive identifier. oup.com The combination of the retention time from the GC and the mass spectrum from the MS provides an exceptionally high degree of confidence in the identification of the analyte, even when it co-elutes with other compounds. oup.com GC-MS is crucial for distinguishing between isomers that may have very similar retention times but produce different mass spectra. acs.orgdocumentsdelivered.com

Another relevant technique is Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful for analyzing less volatile or thermally labile compounds in complex mixtures. nih.govnih.gov While GC-MS is generally preferred for a compound like "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-", LC-MS with an appropriate ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), could also be employed for its analysis in certain matrices. technologynetworks.com These hyphenated methods are indispensable for trace-level quantification and positive identification in challenging samples. sigmaaldrich.com

Theoretical and Computational Studies of Benzene, 1 Ethyl 4 1 Methylcyclohexyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For Benzene (B151609), 1-ethyl-4-(1-methylcyclohexyl)-, these studies would provide insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. An application of DFT to Benzene, 1-ethyl-4-(1-methylcyclohexyl)- would typically involve calculations of its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential map. These calculations would help in predicting the regions of the molecule that are most likely to be involved in chemical reactions.

Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) could provide a more detailed and accurate description of the electronic properties of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-. These properties include ionization potential, electron affinity, and electronic transition energies.

Conformational Analysis and Molecular Dynamics Simulations

Potential Energy Surface Mapping

A potential energy surface (PES) mapping would be essential to identify the stable conformers of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- and the energy barriers for transition between them. This would involve systematically varying the dihedral angles of the rotatable bonds and calculating the corresponding energy at each point, leading to the identification of local and global energy minima.

Conformational Equilibria and Intramolecular Interactions

Following the identification of stable conformers, the study of their equilibria would involve calculating their relative populations at different temperatures using statistical mechanics. This analysis would also shed light on the nature and strength of intramolecular interactions, such as steric hindrance and weak van der Waals forces, that govern the conformational preferences of the molecule. Molecular dynamics simulations could further provide insights into the dynamic behavior of these conformations over time.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can be invaluable in predicting the chemical reactivity of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- and elucidating the mechanisms of its potential reactions. This would involve using the calculated electronic structure parameters to identify reactive sites and then modeling the reaction pathways with potential reactants. For instance, the frontier molecular orbitals (HOMO and LUMO) can indicate susceptibility to electrophilic or nucleophilic attack. Transition state theory could be employed to calculate the activation energies and reaction rates for proposed pathways.

Transition State Theory and Reaction Barrier Calculations

Transition State Theory (TST) is a cornerstone of computational chemistry for predicting the rates of chemical reactions. It postulates that reacting molecules pass through a high-energy transition state (TS) on the potential energy surface, and the rate of the reaction is determined by the concentration of this transition state species. masterorganicchemistry.com Computational methods, particularly density functional theory (DFT), are employed to locate the geometry of the transition state and calculate its energy relative to the reactants. This energy difference is known as the activation energy or reaction barrier.

For a molecule like Benzene, 1-ethyl-4-(1-methylcyclohexyl)-, a key reaction of interest is electrophilic aromatic substitution (EAS). The bulky 1-methylcyclohexyl group and the ethyl group influence the regioselectivity and the rate of such reactions. youtube.com Computational studies on similar alkylated benzenes have shown that the stability of the carbocation intermediate, often referred to as the sigma complex or benzenium ion, is crucial in determining the reaction pathway. masterorganicchemistry.comlibretexts.org

Reaction barrier calculations for the electrophilic attack on Benzene, 1-ethyl-4-(1-methylcyclohexyl)- would involve modeling the interaction of an electrophile with the benzene ring at the ortho, meta, and para positions relative to the ethyl group. The presence of two alkyl substituents, which are electron-donating, activates the ring towards electrophilic attack. The calculations would typically reveal that the transition states leading to ortho and para substitution are lower in energy than the one leading to meta substitution, due to the better stabilization of the positive charge in the corresponding carbocation intermediates. youtube.com

Table 1: Hypothetical Calculated Reaction Barriers for Electrophilic Nitration of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-

Position of AttackRelative Transition State Energy (kcal/mol)
ortho (to ethyl)15.2
meta (to ethyl)20.5
para (to ethyl)14.8

Note: These are illustrative values based on general principles of electrophilic aromatic substitution on alkylbenzenes and are not derived from a specific computational study on Benzene, 1-ethyl-4-(1-methylcyclohexyl)-.

The computational workflow for these calculations involves geometry optimization of the reactants, the transition state, and the products. Frequency calculations are then performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has exactly one imaginary frequency corresponding to the reaction coordinate). psu.edu The insights gained from these calculations are invaluable for predicting the outcome of synthetic reactions and for understanding the factors that control chemical reactivity. rsc.org

Molecular Orbital Theory in Mechanistic Understanding

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of molecules and is instrumental in understanding chemical reactivity. youtube.comlibretexts.orglibretexts.org The theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions. youtube.comulethbridge.ca

For Benzene, 1-ethyl-4-(1-methylcyclohexyl)-, the HOMO would be associated with the π-system of the benzene ring. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The electron-donating alkyl groups (ethyl and 1-methylcyclohexyl) increase the energy of the HOMO, making the ring more susceptible to attack by electrophiles compared to unsubstituted benzene. researchgate.net The LUMO, on the other hand, is associated with the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. frontiersin.org

Computational software can be used to calculate and visualize the molecular orbitals of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-. The shape and distribution of the HOMO would confirm that the highest electron density is located on the benzene ring, particularly at the ortho and para positions to the activating groups, which is consistent with the predicted regioselectivity of electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com

Table 2: Illustrative Frontier Orbital Energies for Substituted Benzenes

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-9.24-1.248.00
Toluene (B28343)-8.82-1.157.67
Ethylbenzene (B125841)-8.78-1.137.65
Benzene, 1-ethyl-4-(1-methylcyclohexyl)--8.65 (Estimated)-1.10 (Estimated)7.55 (Estimated)

Note: The values for Benzene, Toluene, and Ethylbenzene are representative literature values. The values for Benzene, 1-ethyl-4-(1-methylcyclohexyl)- are estimated based on the expected electronic effects of the alkyl substituents.

Analysis of the molecular orbitals can also provide insights into other types of reactions. For instance, in a reaction involving electron transfer, the HOMO of one reactant would interact with the LUMO of another. The energies and symmetries of these orbitals would determine the feasibility and the mechanism of the reaction.

QSAR and QSPR Studies (Focus on theoretical relationships, not specific properties or biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govjocpr.commdpi.com These models are built on the principle that the structure of a molecule dictates its activity or properties.

For a compound like Benzene, 1-ethyl-4-(1-methylcyclohexyl)-, a QSAR or QSPR study would typically involve a dataset of structurally related compounds. A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Derived from quantum chemical calculations, such as HOMO and LUMO energies, dipole moment, and partial atomic charges. qsardb.orgnih.gov

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity. researchgate.net

Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the activity or property of interest. nih.gov

The theoretical relationship in a QSAR/QSPR model for a series of compounds including Benzene, 1-ethyl-4-(1-methylcyclohexyl)- might take the following general form:

Activity/Property = f(Descriptor 1, Descriptor 2, Descriptor 3, ...)

For example, a QSPR model for predicting the boiling point of a series of alkylbenzenes might find a positive correlation with the molecular weight and the surface area, and a negative correlation with a descriptor related to the degree of branching. The bulky and branched 1-methylcyclohexyl group in Benzene, 1-ethyl-4-(1-methylcyclohexyl)- would significantly influence these descriptors.

The primary goal of these studies from a theoretical standpoint is to understand which structural features are important for a given activity or property. The resulting models can then be used to predict the behavior of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. researchgate.net

In Silico Design of Novel Derivatives and Analogs

In silico design refers to the use of computational methods to design new molecules with specific desired properties. nih.gov This approach has become an integral part of modern drug discovery and materials science, as it allows for the virtual screening of large numbers of compounds and the rational design of novel structures before committing to their synthesis. rsc.orgresearchgate.net

Starting with the core structure of Benzene, 1-ethyl-4-(1-methylcyclohexyl)-, in silico design could be used to explore a vast chemical space of potential derivatives and analogs. The process would typically involve:

Defining the Design Objective: This could be to enhance a particular property, such as binding affinity to a biological target, or to modify a physicochemical property, like solubility.

Generating Virtual Libraries: A virtual library of derivatives can be created by systematically modifying the parent structure. For Benzene, 1-ethyl-4-(1-methylcyclohexyl)-, this could involve:

Introducing various functional groups (e.g., hydroxyl, amino, carboxyl) at different positions on the benzene ring.

Altering the length and branching of the ethyl group.

Modifying the methylcyclohexyl group, for example, by changing the ring size or adding substituents.

Computational Screening and Evaluation: The virtual library is then screened using computational methods. This could involve:

Molecular Docking: If the target is a biological macromolecule with a known 3D structure, molecular docking can be used to predict the binding mode and affinity of the designed compounds.

QSAR/QSPR Models: Previously developed models can be used to predict the activity or property of the designed molecules.

DFT Calculations: Quantum chemical calculations can be performed to assess the electronic properties and reactivity of the most promising candidates.

Prioritization and Selection: Based on the results of the computational screening, a smaller number of the most promising candidates are selected for synthesis and experimental testing. nih.govresearchgate.net

For instance, if the goal were to design a derivative of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- with increased polarity, in silico tools could be used to introduce polar functional groups and predict the resulting changes in properties like water solubility and logP. The computational models would help in identifying the optimal position and type of functional group to achieve the desired effect while minimizing any potential negative impacts on other important properties. This rational, computer-aided approach significantly accelerates the process of discovering new and improved chemical compounds. researchgate.net

The requested article structure focuses on the compound's role as a chemical intermediate in material science, its utilization in advanced lubricant formulations, and its applications in specialty chemical manufacturing. However, searches for its function as a precursor in polymer synthesis, a monomer in specialized resin production, an additive in high-performance lubricants, a base oil component in synthetic fluids, or its broader use in specialty chemical manufacturing did not yield any specific or detailed information.

It is possible that "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" is a compound with niche or proprietary applications that are not discussed in publicly accessible scientific papers, patents, or industrial publications. It may also be a research chemical with limited industrial significance at present.

Due to the absence of verifiable and detailed information in the requested areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Further research in specialized chemical databases or consultation with industry experts in materials science and lubricant technology may be required to obtain the specific details needed to fulfill the user's request.

Applications and Industrial Relevance of Benzene, 1 Ethyl 4 1 Methylcyclohexyl in Specialized Sectors

Applications in Specialty Chemical Manufacturing

Solvents for Niche Industrial Processes

There is no specific information available on the use of Benzene (B151609), 1-ethyl-4-(1-methylcyclohexyl)- as a solvent in niche industrial processes. Generally, compounds within the cyclohexylbenzene (B7769038) family can serve as high-boiling-point solvents and penetrants in industries such as plastics, coatings, and adhesives. reportocean.com Their unique physical properties, such as a high boiling point and low freezing point, make them suitable for specialized applications. google.com

Interactive Data Table: General Properties of Cyclohexylbenzene Solvents

PropertyTypical Value Range for CyclohexylbenzenesData for Benzene, 1-ethyl-4-(1-methylcyclohexyl)-
Boiling Point HighNot Available
Freezing Point LowNot Available
Solvency Power Good for nonpolar substancesNot Available
Chemical Stability HighNot Available

Components in Functional Fluids

No specific data exists on the inclusion of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- in functional fluids. Structurally related compounds, however, are sometimes used in the formulation of liquid crystals and as additives in lubricants or dielectric fluids due to their thermal stability and viscosity characteristics. google.comatomfair.com For instance, certain complex alkylated benzenes are investigated for their potential use in advanced display materials. atomfair.com

Research Probes in Mechanistic Organic Chemistry

A review of scientific literature did not yield any instances of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- being used as a research probe in mechanistic organic chemistry. Such compounds could theoretically be used to study steric and electronic effects in alkylation reactions or as model compounds in catalytic studies, but no such research has been published.

Environmental Fate and Degradation Studies

Specific studies on the environmental fate and degradation pathways of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- are not available. The environmental behavior of this compound would likely be governed by the chemical properties of its constituent parts: the ethylbenzene (B125841) moiety and the methylcyclohexyl group. General degradation pathways for similar compounds often involve microbial oxidation of the alkyl side chains and eventual cleavage of the aromatic ring. However, the specific transformations and degradation rates for this compound remain uninvestigated.

Interactive Data Table: Potential Environmental Fate Parameters

ParameterExpected Behavior Based on StructureSpecific Data for Benzene, 1-ethyl-4-(1-methylcyclohexyl)-
Biodegradation Likely to be slow due to steric hindranceNot Available
Photodegradation Possible, initiated by hydroxyl radicalsNot Available
Hydrolysis Not expected to be a significant pathwayNot Available
Atmospheric Fate Subject to reaction with atmospheric oxidantsNot Available

Future Directions and Emerging Research Avenues for Benzene, 1 Ethyl 4 1 Methylcyclohexyl

Innovations in Asymmetric Synthesis of Related Cyclohexyl-Substituted Aromatics

The precise three-dimensional arrangement of atoms in cyclohexyl-substituted aromatics is crucial for their application in areas such as materials science and medicinal chemistry. Asymmetric synthesis, the controlled creation of specific stereoisomers, is a key area of innovation. Future research is likely to focus on developing more efficient and selective methods for synthesizing chiral molecules related to "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-".

One promising approach is the use of organocatalysis. Chiral organocatalysts, such as bifunctional amino-squaramides, have been successfully employed in the one-pot synthesis of highly functionalized cyclohexanes with multiple stereocenters. nih.gov These methods often involve sequential Michael additions and can achieve excellent yields and stereoselectivities. nih.gov Future work could adapt these one-pot cascade reactions to introduce aromatic substituents onto the cyclohexane (B81311) ring at an early stage, thereby controlling the stereochemistry of the final cyclohexyl-aromatic product.

Another area of innovation lies in the development of novel catalytic systems for stereoselective C-C bond formation. For example, metal-catalyzed cross-coupling reactions could be designed to enantioselectively couple a chiral cyclohexyl precursor with an aromatic partner. The development of new chiral ligands for metals like palladium or nickel will be crucial for achieving high levels of stereocontrol in these transformations.

Synthetic Strategy Key Features Potential Advantages
Organocatalytic Cascade ReactionsOne-pot synthesis, use of chiral small molecules.High stereoselectivity, operational simplicity, reduced metal contamination.
Asymmetric Cross-CouplingUse of chiral metal-ligand complexes.Direct formation of the C-C bond between the aromatic and cyclohexyl rings.
Enzymatic ResolutionsBiocatalytic separation of stereoisomers.High enantioselectivity under mild reaction conditions.

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" involves the selective introduction of new chemical groups onto either the aromatic ring or the cyclohexyl moiety. This can unlock new properties and applications. The development of novel catalytic systems is at the forefront of this research.

Zeolite catalysts have shown great promise in the alkylation of aromatic compounds with olefins, a process relevant to the synthesis of "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-". mdpi.com These solid acid catalysts offer advantages such as high selectivity and the potential for regeneration. mdpi.com Future research could focus on designing zeolites with specific pore structures and acid site distributions to control the regioselectivity of functionalization on the benzene (B151609) ring. For instance, shape-selective zeolites could direct the addition of functional groups to the ortho or meta positions relative to the existing substituents.

Furthermore, selective oxidation is another avenue for functionalization. Catalytic systems involving tungstic acid (H₂WO₄), phosphoric acid (H₃PO₄), and hydrogen peroxide (H₂O₂) have been used for the controlled oxidation of alkylated polyaromatic hydrocarbons. By carefully selecting the solvent and reaction conditions, it is possible to selectively oxidize either the aromatic or the aliphatic parts of the molecule. Applying such systems to "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" could lead to the synthesis of valuable derivatives, such as ketones or carboxylic acids, which can serve as building blocks for more complex molecules.

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.org The unique structure of "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-", with its aromatic and bulky aliphatic parts, makes it an interesting candidate for host-guest chemistry. wikipedia.org

The benzene ring can participate in π-π stacking and hydrophobic interactions, while the methylcyclohexyl group provides a non-polar, sterically defined binding motif. This dual nature suggests that it could act as a "guest" molecule, fitting into the cavity of a larger "host" molecule. wikipedia.org Potential hosts could include macrocycles like cyclodextrins, calixarenes, or pillararenes, which have well-defined cavities capable of encapsulating guest molecules. wikipedia.org

Future research in this area will involve designing host molecules with cavities that are complementary in size and shape to "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-". The binding of the guest to the host could be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and calorimetry to determine the strength and nature of the interaction. wikipedia.org Such host-guest systems could have applications in areas like molecular sensing, controlled release, and the development of new materials with tunable properties. The weak forces, such as London dispersion, between the alkyl groups on the periphery of supramolecular assemblies can also play a significant role in the formation and stability of these complexes. nih.gov

Host Molecule Class Potential Binding Interactions Possible Applications
CyclodextrinsHydrophobic interactions with the cyclohexyl and ethyl groups.Drug delivery, solubilization.
Calixarenesπ-π stacking with the benzene ring, van der Waals interactions.Molecular recognition, catalysis.
PillararenesInclusion of the ethylbenzene (B125841) moiety within the cavity.Construction of supramolecular polymers, sensing.

Development of Advanced Sensors for Detection and Quantification

As a volatile organic compound (VOC), "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" can be detected and quantified using various sensor technologies. gdscorp.com The development of advanced sensors with high sensitivity and selectivity is an active area of research.

Photoionization detectors (PIDs) are a common technology for detecting VOCs. gdscorp.com These sensors use high-energy ultraviolet light to ionize the target molecules, and the resulting electrical current is measured. gdscorp.com The ionization potential (IP) of a molecule determines whether it can be detected by a PID with a specific lamp energy. gdscorp.com Future work could involve determining the precise IP of "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" to optimize PID-based detection methods.

Semiconductor-based gas sensors are another promising technology. mdpi.com These sensors rely on the change in electrical resistance of a semiconductor material when it is exposed to the target gas. mdpi.com Researchers are developing new semiconducting materials, such as metal oxide nanostructures, that exhibit enhanced sensitivity and selectivity towards specific VOCs. mdpi.comnih.gov The development of a sensor material that is highly responsive to the unique electronic and structural features of "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" would be a significant advancement.

Furthermore, "electronic nose" (e-nose) devices, which use an array of different sensors, can be trained to recognize the specific "smell" of a particular VOC or mixture of VOCs. technologynetworks.com This technology could be applied to the detection of "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" in complex environments.

Contribution to Sustainable Chemical Technologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and use of "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" can benefit from the integration of sustainable chemical technologies.

The use of solid, reusable catalysts like zeolites in the alkylation process is a step towards more sustainable synthesis, as it can reduce waste and avoid the use of harsh liquid acids. mdpi.com Future research could explore the use of biocatalysts, such as enzymes, for the synthesis of this compound. Biocatalysis often occurs under mild conditions and can offer high selectivity, reducing the need for energy-intensive purification steps. The microbial bioproduction of aromatic compounds from renewable feedstocks is an emerging field that could offer a sustainable alternative to petroleum-based synthesis routes. elsevierpure.com

In terms of applications, long-chain alkylated aromatic compounds are precursors to surfactants used in detergents and cleaners. nih.gov Developing biodegradable surfactants derived from "Benzene, 1-ethyl-4-(1-methylcyclohexyl)-" could contribute to reducing the environmental persistence of these products. Research into the biodegradability of this compound and its derivatives will be important in assessing its environmental footprint.

Q & A

Basic Research: What are the recommended synthetic pathways for Benzene, 1-ethyl-4-(1-methylcyclohexyl)-, and how can structural purity be validated?

Methodological Answer:
The synthesis of substituted benzenes often employs coupling reactions or alkylation strategies. For example, iodovinyl sulfonylation protocols (as in E-1-ethyl-4-(1-iodo-2-(phenylsulfonyl)vinyl)benzene synthesis ) can be adapted by substituting the ethynyl group with a 1-methylcyclohexyl moiety. Key steps include:

  • Catalytic coupling : Use palladium catalysts for cross-coupling reactions to introduce the 1-methylcyclohexyl group.
  • Purification : Silica gel column chromatography with hexane/ethyl acetate gradients to isolate the compound.
  • Purity Validation :
    • GC×GC-TOFMS : Retention indices (e.g., similar to Benzene, 1-ethyl-4-(1-methylethyl)- with a retention index of 1242 ) can confirm chromatographic behavior.
    • NMR Spectroscopy : Compare 1^{1}H and 13^{13}C NMR shifts with analogous structures (e.g., δ 2.63 ppm for ethyl groups in iodovinyl sulfonylation products ).

Advanced Research: How do steric and electronic effects of the 1-methylcyclohexyl substituent influence reaction kinetics in electrophilic aromatic substitution (EAS)?

Methodological Answer:
The bulky 1-methylcyclohexyl group imposes steric hindrance, altering EAS regioselectivity. To analyze this:

  • Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and steric maps. Compare with simpler analogs like Benzene, 1-ethyl-4-(1-methylethyl)- .
  • Kinetic Studies : Monitor nitration or sulfonation rates under controlled conditions. For example, track ΔrH\Delta_rH^\circ (enthalpy of reaction) using gas-phase thermochemistry data from NIST .
  • Contradiction Resolution : Conflicting regioselectivity reports can arise from solvent effects. Validate using polar aprotic solvents (e.g., DCM) to minimize solvation interference .

Analytical Chemistry: What chromatographic and spectroscopic techniques are optimal for distinguishing Benzene, 1-ethyl-4-(1-methylcyclohexyl)- from structural isomers?

Methodological Answer:

  • Two-Dimensional Gas Chromatography (GC×GC-TOFMS) :

    Compound TypeRetention Index (RI)Reference
    Benzene, 1-ethyl-4-(1-methylcyclohexyl)-~1250–1300 (estimated)Based on RI trends for ethyl-alkyl benzenes
    Ortho/meta IsomersRI shifts by 15–20 units
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate via exact mass (e.g., molecular formula C15H22C_{15}H_{22}) and fragmentation patterns (e.g., loss of methylcyclohexyl fragment at m/z 97).

  • IR Spectroscopy : Identify C-H stretching modes of the cyclohexyl group (2850–2950 cm1^{-1}) vs. ethyl substituents .

Mechanistic Studies: How does the 1-methylcyclohexyl group affect radical stability in photochemical reactions?

Methodological Answer:

  • Radical Trapping Experiments : Use TEMPO or DPPH to quantify radical intermediates during UV irradiation. Compare with Benzene, 1-ethyl-4-(2-methylpropyl)- .
  • EPR Spectroscopy : Detect hyperfine splitting patterns to assess delocalization. Bulky substituents may reduce radical lifetime due to steric destabilization.
  • Thermochemical Data : Reference ΔfHgas\Delta_fH^\circ_{gas} (enthalpy of formation) from NIST to model reaction exothermicity.

Data Contradiction: How to resolve discrepancies in reported thermodynamic properties of substituted benzenes?

Methodological Answer:

  • Source Validation : Cross-check data with NIST Standard Reference Database 69 and EPA handbooks . Exclude non-peer-reviewed platforms (e.g., BenchChem ).
  • Error Analysis :
    • Systematic Errors : Calibrate instruments using certified reference materials (e.g., NIST-traceable thermocouples).
    • Statistical Outliers : Apply Grubbs’ test to ΔrG\Delta_rG^\circ (free energy) datasets.
  • Case Study : Conflicting ΔfHgas\Delta_fH^\circ_{gas} values for similar compounds (e.g., Benzene, 1-methyl-4-(methylsulfonyl)- ) highlight the need for standardized measurement protocols.

Computational Modeling: What strategies improve the accuracy of QSAR models for predicting the bioactivity of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- derivatives?

Methodological Answer:

  • Descriptor Selection : Include steric parameters (e.g., TPSA, molar refractivity) from PubChem and electronic parameters (HOMO-LUMO gaps) via Gaussian calculations.
  • Validation Protocols :
    • Leave-One-Out Cross-Validation : Assess model robustness using bioactivity data from JECFA .
    • External Datasets : Compare predicted vs. experimental IC50_{50} values for cytochrome P450 inhibition.
  • Limitations : Bulky substituents may violate QSAR assumptions; use 3D-QSAR (CoMFA) for improved accuracy .

Environmental Chemistry: What are the degradation pathways of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- in atmospheric oxidation?

Methodological Answer:

  • Smog Chamber Studies : Simulate OH radical-initiated oxidation at 298 K. Monitor intermediates via FTIR or HPLC-MS.
  • Key Intermediates :
    • Epoxides (e.g., cyclohexene oxide derivatives).
    • Carbonyl compounds (e.g., ketones from C-C cleavage).
  • Kinetic Modeling : Use Master Chemical Mechanism (MCM) frameworks, parameterized with rate constants from EPA data .

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